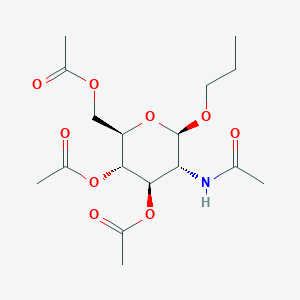

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Vue d'ensemble

Description

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a fascinating compound widely recognized in the biomedical field. It serves as an indispensable tool for studying intricate bacterial infections. This compound is a derivative of glucose, modified to include acetyl and acetamido groups, which enhance its biological activity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose. One common method includes the use of acetic anhydride and pyridine at room temperature for 20 hours . Another approach involves the phosphorylation of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose at the anomeric hydroxy group, followed by treatment with decan-1-ol and aqueous iodine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Glycosylation: The formation of glycosidic bonds, often promoted by reagents like mercuric bromide.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, pyridine, and mercuric bromide. Reaction conditions typically involve room temperature or refluxing in solvents like 1,2-dichloroethane .

Major Products

The major products formed from these reactions include various acetylated derivatives and glycosides, which are useful in further biochemical applications.

Applications De Recherche Scientifique

Synthesis and Chemical Modifications

The synthesis of propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically involves several steps that include protection strategies and coupling methods to optimize yield and purity. The versatility of its structure allows for further chemical modifications, making it an essential building block in the synthesis of glycopeptides and glycoproteins.

Glycopeptide Synthesis

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside serves as a critical intermediate in the synthesis of glycopeptides. These compounds are vital for developing new therapeutics due to their enhanced stability and biological activity compared to non-glycosylated peptides. The acetylated form can improve interactions with proteins or enzymes relevant to disease processes, making it suitable for targeted drug delivery systems.

Antimicrobial Properties

Research indicates that compounds similar to propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibit antimicrobial properties. The acetylated derivatives may enhance solubility and bioavailability, which are crucial factors in pharmacological investigations aimed at developing new antibiotics.

Immune Modulation

There is emerging evidence that this compound can modulate immune responses. Its structural features may allow it to interact with immune cells or cytokines, potentially leading to applications in immunotherapy or vaccine development .

Potential in Vaccine Development

The compound's unique structure positions it as a candidate for carbohydrate-based vaccines. Its ability to mimic natural glycan structures could enhance the immune response against specific pathogens. This application is particularly relevant in the context of developing vaccines for diseases where carbohydrate antigens play a critical role.

Diagnostic Applications

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside may also find applications in diagnostic agents due to its binding affinities with various proteins or enzymes involved in disease processes. Preliminary studies suggest that its acetylated form can enhance interactions with lectins or other carbohydrate-binding proteins, which could be leveraged for targeted diagnostic tests.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Glycopeptide Synthesis | Demonstrated successful incorporation of propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside into glycopeptides | Enhanced stability and biological activity of synthesized peptides |

| Antimicrobial Activity Research | Identified antimicrobial properties against specific bacterial strains | Potential for developing new antibiotics |

| Immune Response Modulation Study | Showed modulation of cytokine release in vitro | Implications for immunotherapy applications |

Mécanisme D'action

The mechanism of action of Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with bacterial cell walls. The compound targets specific enzymes involved in the biosynthesis of bacterial cell wall components, thereby inhibiting their growth and proliferation . The acetyl and acetamido groups play a crucial role in enhancing its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucosamine

- Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxyhexopyranoside

Uniqueness

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is unique due to its propyl group, which enhances its hydrophobicity and membrane permeability. This makes it more effective in penetrating bacterial cell walls compared to its similar counterparts.

Activité Biologique

Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a glycosylated compound derived from 2-acetamido-2-deoxy-β-D-glucopyranose. This compound exhibits significant biological activity and potential applications in medicinal chemistry and biochemistry. This article explores its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C17H27NO9

- Molecular Weight : Approximately 371.41 g/mol

- Structure : The compound features multiple acetyl groups and a propyl substituent, enhancing its solubility and bioavailability.

Biological Activities

Research indicates that compounds similar to propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside demonstrate various biological activities, including:

- Antimicrobial Properties : Studies have shown that glycosylated compounds can exhibit antibacterial and antifungal activities. The acetylation enhances these properties by improving the compound's interaction with microbial membranes.

- Immune Modulation : The compound may influence immune responses, potentially acting as an immunomodulator. This could be beneficial in therapeutic contexts where modulation of the immune system is required.

- Cellular Signaling : Preliminary data suggest that it may play a role in cellular signaling pathways, possibly through interactions with specific proteins or receptors involved in disease processes.

- Binding Affinity : Interaction studies highlight its potential to bind with lectins or other carbohydrate-binding proteins, which could be leveraged for targeted drug delivery systems.

Synthesis Methods

The synthesis of propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside typically involves several steps:

- Protection of Functional Groups : Various protective strategies are employed to safeguard reactive sites on the sugar during synthesis.

- Coupling Reactions : Multiple coupling methods are explored to optimize yield and purity.

- Purification Techniques : High-performance liquid chromatography (HPLC) is commonly used to purify the final product to a high degree of purity (>98%) .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of several glycosylated compounds, including propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside. Results indicated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to its ability to disrupt bacterial cell membranes due to its amphiphilic nature.

Case Study 2: Immune Modulation

In a separate research effort, propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside was tested for its effects on immune cell activation. The findings suggested that the compound could enhance the production of cytokines in macrophages when exposed to lipopolysaccharides (LPS), indicating its potential role as an immunomodulator.

Comparative Analysis of Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside | C17H27NO9 | Antimicrobial, Immune modulation |

| 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside | C14H20N4O8 | Antiviral properties |

| 2-Acetamido-3-O-benzoyl-6-O-sulfonate | C15H19N3O7S | Enzyme inhibition |

Propriétés

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-propoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO9/c1-6-7-23-17-14(18-9(2)19)16(26-12(5)22)15(25-11(4)21)13(27-17)8-24-10(3)20/h13-17H,6-8H2,1-5H3,(H,18,19)/t13-,14-,15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSKBUAUOWCIII-WRQOLXDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00596397 | |

| Record name | Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98346-06-6 | |

| Record name | Propyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00596397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.